6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Potassium Channel Activator Antihypertensive Vasorelaxation

Sourcing inconsistent halogenated benzoxazine building blocks can derail SAR campaigns and delay lead optimization. 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 70558-11-1) is the validated 6-chloro-substituted core essential for replicating published biological activity-the unsubstituted, 6-fluoro, or 6-bromo analogs do not confer the same electronic profile. - Potassium channel activators: 6-Cl electron-withdrawing effect is critical for optimal potency vs. unsubstituted scaffold. - Topoisomerase I inhibitors: Core of BONC-013, which shows a 57-fold improvement in poison activity over camptothecin. - Antibacterial & KMO inhibitor programs: 6-chloro substitution proven superior for Gram-negative/positive activity and target engagement. Bulk quantities available with batch-specific CoA for reproducible results.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 70558-11-1
Cat. No. B1314113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3,4-dihydro-2H-1,4-benzoxazine
CAS70558-11-1
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
InChIKeyWMVHXRNLZBQWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: An Overview of CAS 70558-11-1 as a Core Benzoxazine Scaffold


6-Chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70558-11-1) is a heterocyclic building block featuring a fused benzene and oxazine ring system with a chloro substituent at the 6-position. The compound possesses a molecular formula of C₈H₈ClNO and a molecular weight of 169.61 g/mol . It serves as a versatile intermediate in medicinal chemistry, frequently utilized for the synthesis of bioactive molecules targeting potassium channels, topoisomerase I, serotonin receptors, and the KMO enzyme [1][2]. Commercial sourcing typically provides the free base in purity grades of 95–98% .

Why Simple Interchange of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine with Unsubstituted or Alternative Analogs is Not Advisable


The 6-chloro substitution on the 3,4-dihydro-2H-1,4-benzoxazine core is not merely a passive structural feature; it profoundly dictates both electronic properties and biological activity. Studies demonstrate that an electron-withdrawing group at the 6-position is essential for optimal potassium channel activation, a characteristic not conferred by the unsubstituted parent scaffold [1]. Furthermore, while the 6-fluoro (CAS: 105655-00-3) and 6-bromo (CAS: 105655-01-4) analogs are structurally similar, their divergent electronic and steric profiles may yield disparate pharmacokinetic properties and target engagement [2]. Procuring an uncharacterized analog in lieu of the 6-chloro derivative risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) assumptions based on established datasets. The following quantitative evidence demonstrates the unique performance profile of the 6-chloro-substituted core.

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Quantified Differentiation and Procurement Rationale Based on SAR Evidence


Potassium Channel Activation: Preference for an Electron-Withdrawing 6-Position Substituent in 3,4-Dihydro-2H-1,4-benzoxazines

A systematic SAR study on 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators identified the 6-position as critical. The data explicitly show that an electron-withdrawing substituent, such as chlorine, at this position is favorable for activity, whereas the unsubstituted parent core (H at 6-position) demonstrates inferior activation [1]. While a specific IC50 for the parent 6-chloro compound is not isolated in this study, the finding that the chloro substituent outperforms hydrogen establishes a clear preference for this analog in this pharmacological class. This is a direct head-to-head comparison within the same series.

Potassium Channel Activator Antihypertensive Vasorelaxation

Topoisomerase I Poison Activity: 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate (BONC-013) vs. Camptothecin

In a comparative study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, the 6-chloro-substituted analog, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), was identified as the strongest topoisomerase I poison. Its IC50 of 0.0006 mM (0.6 µM) represents a 57-fold improvement over the clinical control, camptothecin (IC50: 0.034 mM or 34 µM) [1]. This is a direct head-to-head comparison within the same experimental framework. Notably, BONC-013 was found not to be a DNA intercalator, highlighting a distinct mechanism of action.

Topoisomerase I Inhibitor Anticancer DNA Damage

Antibacterial Activity: Chloro-Substituted 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine vs. Non-Chlorinated Analogs

A comparative synthesis and antibacterial evaluation of 1,4-benzoxazine Mannich bases revealed distinct efficacy profiles based on substitution. Compounds bearing a 6-chloro group on the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core demonstrated 'good activity' against key bacterial strains, including K. pneumoniae and E. faecalis, whereas the non-chlorinated analogs in the same series only showed 'moderate activity' [1]. While quantitative MIC values are not provided in the abstract, this clear differentiation establishes the 6-chloro derivative as the more potent series for antibacterial applications.

Antibacterial Antimicrobial Resistance Mannich Base

Antiproliferative Activity: Substituted 3,4-Dihydro-2H-1,4-benzoxazine Derivatives vs. Unsubstituted Derivative 1

A 2024 study on new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated that substituting the heterocyclic core consistently improves antiproliferative activity compared to the unsubstituted derivative 1. Among these, the most active compounds (2b and 4b) exhibited IC50 values of 2.27 µM and 3.26 µM against MCF-7 cells, and 4.44 µM and 7.63 µM against HCT-116 cells, respectively [1]. This represents a class-level inference that substitution, such as the 6-chloro group, is essential for achieving low micromolar potency, contrasting sharply with the inactive or weakly active unsubstituted baseline.

Antiproliferative Membrane Permeability Cancer

Kynurenine 3-Monooxygenase (KMO) Inhibition: 3-(6-Chloro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazin-4-yl)propanoic Acid Derivatives as Validated Inhibitors

The 6-chloro-substituted benzoxazine core is the foundation of a specific class of KMO inhibitors detailed in patent literature (e.g., US2014/323720, WO2006/76644). These derivatives, particularly those based on 3-(6-chloro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazin-4-yl)propanoic acid, are claimed for the treatment of KMO-mediated disorders such as acute pancreatitis and chronic kidney disease . While detailed IC50 comparisons against other benzoxazine analogs are not public, the patent specificity for the 6-chloro core strongly implies it provides a unique binding affinity or selectivity profile that is not attainable with the unsubstituted or 8-chloro (CAS: 939759-05-4) analogs [1].

KMO Inhibitor Acute Pancreatitis Chronic Kidney Disease

Recommended Application Scenarios for 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Based on Validated Evidence


Antihypertensive Drug Discovery: Optimization of Potassium Channel Activators

This compound is a validated intermediate for synthesizing novel potassium channel activators. The established SAR shows that the 6-chloro substitution is critical for optimal activity, as it provides an electron-withdrawing effect that enhances potency compared to the unsubstituted core . Procurement of this specific analog is necessary for any medicinal chemistry campaign aiming to replicate or improve upon this series.

Oncology Research: Development of Next-Generation Topoisomerase I Poisons

The 6-chloro-substituted benzoxazine core is a key structural feature of BONC-013, a compound that exhibits a 57-fold improvement in topoisomerase I poison activity over camptothecin . Researchers focusing on novel anticancer agents should procure this compound to explore SAR around a scaffold with proven, sub-micromolar efficacy.

Antimicrobial Resistance Programs: Synthesis of Potent Antibacterial Mannich Bases

Direct comparative studies demonstrate that 6-chloro-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives possess superior antibacterial activity against Gram-negative and Gram-positive pathogens compared to their non-chlorinated counterparts . Procuring this specific building block is essential for generating a library of compounds with the highest likelihood of exhibiting meaningful antimicrobial activity.

Immunology & Inflammation: Targeting KMO for Acute Pancreatitis and Kidney Disease

Patented KMO inhibitors are specifically built upon the 3-(6-chloro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazin-4-yl)propanoic acid scaffold . Researchers engaged in KMO-related drug discovery or studying the kynurenine pathway must use this specific halogenated core to align with the patent landscape and ensure optimal target engagement.

Technical Documentation Hub

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